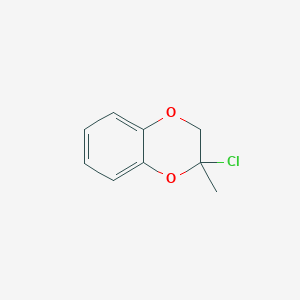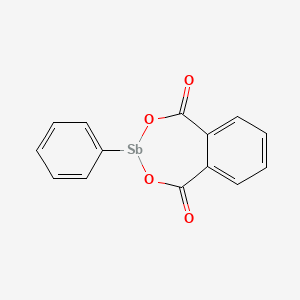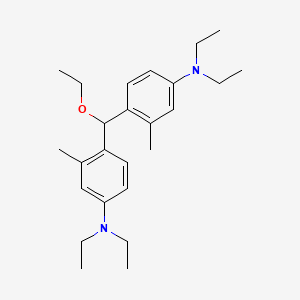![molecular formula C17H22ClN3O B14356086 3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 93657-83-1](/img/structure/B14356086.png)
3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves multiple steps, starting with the preparation of the core phenyl structure The tert-butyl group is introduced through alkylation reactions, while the chloro and hydroxy groups are added via halogenation and hydroxylation reactions, respectively
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzylamine: Similar structure but lacks the chloro and nitrile groups.
3-Chloro-2-hydroxybenzylamine: Similar structure but lacks the tert-butyl and nitrile groups.
2-Hydroxy-5-tert-butylbenzylamine: Similar structure but lacks the chloro and nitrile groups.
Uniqueness
3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the chloro and nitrile groups offer sites for further chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of 3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
93657-83-1 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C17H22ClN3O/c1-17(2,3)14-10-13(16(22)15(18)11-14)12-21(8-4-6-19)9-5-7-20/h10-11,22H,4-5,8-9,12H2,1-3H3 |
InChIキー |
STKRPLWGLLLAFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CN(CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)


![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
